![molecular formula C13H14ClN3O2S B2562719 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione CAS No. 1152683-08-3](/img/structure/B2562719.png)
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "ACTD" and is a synthetic derivative of pyrazolone. The unique chemical structure of ACTD makes it a promising candidate for various research applications, including cancer research, immunology, and molecular biology.
作用機序
The mechanism of action of ACTD involves the inhibition of topoisomerase II activity, which leads to DNA damage and ultimately cell death. ACTD has also been shown to induce the production of reactive oxygen species (ROS), which can further contribute to DNA damage and apoptosis.
Biochemical and Physiological Effects:
ACTD has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, ACTD has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using ACTD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, the unique chemical structure of ACTD makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using ACTD is its potential toxicity, which may require careful handling and disposal.
将来の方向性
There are several potential future directions for research involving ACTD. One area of interest is the development of ACTD-based drugs for cancer treatment. Additionally, further research is needed to fully understand the immunomodulatory and anti-inflammatory effects of ACTD, which may have implications for the treatment of autoimmune diseases. Finally, the potential use of ACTD in combination with other drugs or therapies should be explored to determine its efficacy and safety.
In conclusion, 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is a promising compound for scientific research due to its unique chemical structure and potential applications in cancer research, immunology, and molecular biology. Further research is needed to fully understand its mechanism of action and potential applications in the future.
合成法
The synthesis of ACTD involves the reaction of 4-chloroacetophenone with hydrazine hydrate to produce 4-chlorophenylhydrazine. This intermediate product is then reacted with ethyl acetoacetate and elemental sulfur to produce ACTD. The synthesis of ACTD has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
科学的研究の応用
ACTD has been widely studied for its potential applications in cancer research. It has been shown to have anticancer properties by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Studies have also shown that ACTD can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
5-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)12-7-13(15)17(16-12)11-5-6-20(18,19)8-11/h1-4,7,11H,5-6,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUFSATWWRPCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

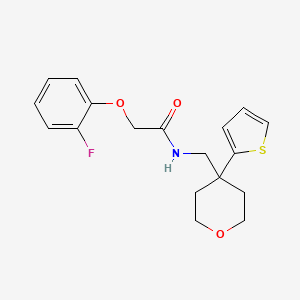
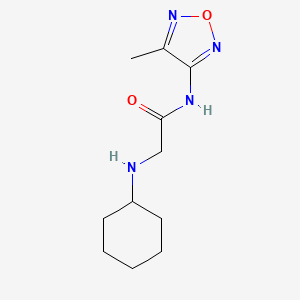
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2562638.png)
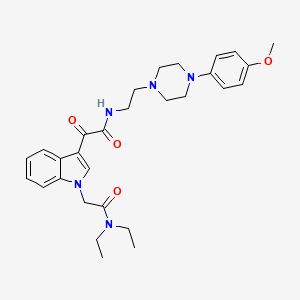
![N-(3-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2562643.png)
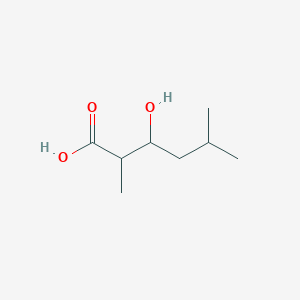
![(E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide](/img/structure/B2562645.png)

![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2562650.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)
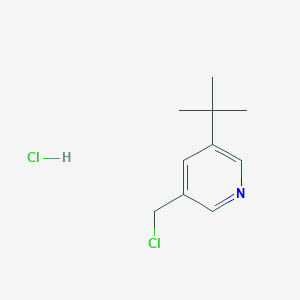
![Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2562654.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/no-structure.png)